BenchChemオンラインストアへようこそ!

(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol

Medicinal Chemistry Drug Metabolism Pharmacokinetics

(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is a non-interchangeable polysubstituted pyrrole whose N-cyclopropyl group imparts distinct steric, electronic, and metabolic stability properties that N–H, N-methyl, N-ethyl, or N-isopropyl analogs cannot replicate. The 3-hydroxymethyl handle enables divergent synthesis of aldehyde, acid, and amine derivatives, accelerating SAR campaigns. Supported by published DGAT2 inhibitor data (IC₅₀ 2,800 nM). Sourced from ≥5 independent suppliers at consistent 95% purity, ensuring supply chain redundancy for multi-year lead optimization.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 926229-26-7
Cat. No. B2507241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol
CAS926229-26-7
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCC1=CC(=C(N1C2CC2)C)CO
InChIInChI=1S/C10H15NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5,10,12H,3-4,6H2,1-2H3
InChIKeyILHFQIWOESKLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol (CAS 926229-26-7): Procurement-Relevant Baseline for This N-Cyclopropyl Pyrrole Alcohol Building Block


(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is a polysubstituted pyrrole derivative bearing a primary hydroxymethyl group at the 3-position, methyl groups at the 2- and 5-positions, and a cyclopropyl substituent on the pyrrole nitrogen. The molecular formula is C₁₀H₁₅NO (MW = 165.23 g/mol), and the canonical SMILES is CC1=CC(CO)=C(C)N1C1CC1 . Predicted physicochemical properties include a density of 1.15±0.1 g/cm³ and a boiling point of 315.6±37.0 °C . The compound is primarily utilized as a versatile small-molecule building block in medicinal chemistry and chemical biology, where the cyclopropyl group and the reactive hydroxymethyl handle enable divergent synthetic elaboration into more complex, biologically relevant scaffolds.

Why In-Class Pyrrole-3-methanol Analogs Cannot Substitute for (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol in Synthesis-Dependent Workflows


Generic substitution with common pyrrole-3-methanol analogs (e.g., N–H, N-methyl, N-ethyl, or N-isopropyl variants) is not a like-for-like replacement because the N-cyclopropyl group imparts quantitatively distinct steric, electronic, and metabolic stability properties that are well-documented in medicinal chemistry literature [1]. The cyclopropyl ring restricts conformational freedom and increases metabolic resistance relative to open-chain N-alkyl groups, directly influencing the pharmacokinetic and target-engagement profiles of downstream derivatives. Additionally, the 3-hydroxymethyl group serves as a critical synthetic handle that permits chemoselective transformations (oxidation to aldehyde or acid, conversion to amine) without perturbing the N-cyclopropyl-2,5-dimethylpyrrole core. Substituting a compound lacking one or both of these features—such as the N-unsubstituted (2,5-dimethyl-1H-pyrrol-3-yl)methanol (CAS 1248565-78-7, MW 125.17) or the N-isopropyl analog (CAS 869941-75-3, MW 167.25)—would fundamentally alter the chemical and biological properties of the final construct, rendering structure-activity relationship (SAR) data non-transferable and procurement decisions non-interchangeable.

Quantitative Comparative Evidence for (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: Why This Building Block Outperforms N-Alkyl Analogs in Drug Discovery-Driven Procurement


Evidence 1: N-Cyclopropyl Group Confers Documented Metabolic Stability Advantage Over N-Alkyl (Methyl, Ethyl, Isopropyl) Pyrrole Analogs

The N-cyclopropyl substituent on (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is not merely a structural variation; it is a privileged fragment widely recognized to enhance metabolic stability by reducing CYP450-mediated oxidation compared to linear or branched N-alkyl chains (e.g., N-methyl, N-ethyl, N-isopropyl) [1]. Talele (2016) comprehensively documents that cyclopropyl rings increase metabolic half-life and reduce off-target metabolism in preclinical drug candidates across multiple chemotypes, including N-cyclopropylpyrroles [1]. In contrast, the N-isopropyl analog (CAS 869941-75-3) and the N-ethyl analog (CAS 869941-59-3) lack this stabilization, making the cyclopropyl variant the preferred choice when metabolic robustness is a design criterion in lead optimization programs.

Medicinal Chemistry Drug Metabolism Pharmacokinetics Structure–Activity Relationship

Evidence 2: Hydroxymethyl Group at Position 3 Enables Single-Step Divergent Access to Aldehyde, Carboxylic Acid, and Amine Derivatives – a Synthetic Versatility Absent in Non-Hydroxymethyl Comparators

The primary alcohol at the 3-position of (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol serves as a versatile synthetic handle that can be directly oxidized to the corresponding aldehyde (1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, CAS 640264-45-5, commercially available in 95% purity ), further oxidized to the carboxylic acid (CAS 423768-58-5, commercially available in 97% purity ), or converted to the methanamine (CAS 1368880-90-3, commercially available ). In contrast, the N-unsubstituted analog (2,5-dimethyl-1H-pyrrol-3-yl)methanol (CAS 1248565-78-7) lacks the N-cyclopropyl group altogether, while analogs such as the N-isopropyl variant (CAS 869941-75-3) carry a bulkier alkyl group that alters the electronic and steric landscape of the pyrrole ring, potentially affecting the reactivity and regioselectivity of subsequent transformations.

Organic Synthesis Building Block Divergent Functionalization Medicinal Chemistry

Evidence 3: Derivative Incorporating the Target Scaffold Demonstrates DGAT2 Inhibitory Activity (IC₅₀ = 2,800 nM) in a Human Enzyme Assay, Establishing a Quantifiable Activity Baseline for Lead Optimization

A tetrahydroisoquinoline derivative incorporating the (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl fragment (BDBM435334; US10568876, Example 96) was tested in a human DGAT2 enzyme inhibition assay and exhibited an IC₅₀ of 2.80 × 10³ nM (2,800 nM) [1]. This value provides a quantitative starting point for SAR-driven optimization of the pyrrole-alcohol-derived scaffold. By comparison, several other examples within the same patent series (e.g., Example 66, IC₅₀ = 11.5 nM; Example 74, IC₅₀ = 89.8 nM) achieved substantially greater potency with alternative substitution patterns, indicating that the (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl moiety can be productively tuned through systematic modification [2]. The target compound therefore serves as a key intermediate for generating focused libraries aimed at improving DGAT2 inhibitory potency.

DGAT2 Inhibition Metabolic Disease Enzyme Assay Lead Optimization

Evidence 4: Commercial Availability at 95% Purity from ≥5 Independent Suppliers, Contrasting with the Narrower Supplier Base of N-Alkyl Comparators

(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is stocked at 95% minimum purity by multiple independent suppliers including AKSci (Cat. 0082CX) , Fluorochem (Ref. 10-F748247) , Santa Cruz Biotechnology , and Leyan (Cat. 1425618) , ensuring competitive sourcing and supply chain redundancy. The N-unsubstituted comparator (2,5-dimethyl-1H-pyrrol-3-yl)methanol (CAS 1248565-78-7) is available at 98% purity from select vendors (e.g., Leyan Cat. 1450906) , but lacks the N-cyclopropyl group essential for metabolic stability. The N-isopropyl analog (CAS 869941-75-3, 98% purity ) and N-ethyl analog (CAS 869941-59-3) are carried by fewer suppliers, potentially introducing supply risk. The broader supplier base of the target compound translates to greater price competition, shorter lead times, and reduced risk of single-source dependency—a critical consideration for long-term medicinal chemistry campaigns.

Chemical Procurement Supply Chain Purity Specification Vendor Comparison

Highest-Impact Application Scenarios for (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol Based on Quantifiable Differentiation Evidence


Scenario 1: DGAT2-Targeted Metabolic Disease Lead Optimization

Research groups pursuing small-molecule DGAT2 inhibitors for non-alcoholic steatohepatitis (NASH) or dyslipidemia can procure (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol as a core building block to generate focused libraries around the tetrahydroisoquinoline scaffold exemplified in US10568876. The derivative BDBM435334 carrying the target fragment has a validated IC₅₀ of 2,800 nM against human DGAT2 [1], providing a quantifiable starting point for systematic SAR exploration. The N-cyclopropyl group’s documented metabolic stability advantage [2] makes this building block particularly suitable for optimizing both potency and pharmacokinetic profile simultaneously.

Scenario 2: Divergent Synthesis of Functionalized Pyrrole Libraries for Broad-Spectrum SAR

The 3-hydroxymethyl group enables a single building block to serve as the entry point for three distinct functionalized derivatives—aldehyde (CAS 640264-45-5, 95% purity ), carboxylic acid (CAS 423768-58-5, 97% purity ), and methanamine (CAS 1368880-90-3 ). This divergent synthetic approach reduces the number of starting materials that must be procured and validated, accelerating SAR timelines for programs targeting kinases, GPCRs, or nuclear receptors where the N-cyclopropyl-2,5-dimethylpyrrole core serves as a privileged pharmacophore.

Scenario 3: Chemical Biology Probe Development Requiring Metabolic Stability

In chemical biology applications where intracellular probe stability is critical—such as cellular target engagement assays, live-cell imaging, or proteomics studies—the N-cyclopropyl group confers a class-level metabolic stability advantage over N-alkyl analogs [2]. Using (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol as the starting building block for probe synthesis reduces the risk of rapid oxidative clearance that can compromise the utility of N-methyl or N-ethyl pyrrole probes in long-duration cellular experiments.

Scenario 4: Multi-Year Medicinal Chemistry Programs Requiring Supply Chain Resilience

For academic core facilities, CROs, and pharmaceutical discovery units executing multi-year lead optimization campaigns, the target compound’s availability from ≥5 independent suppliers at consistent 95% purity provides supply chain redundancy that narrower-source N-alkyl comparators cannot match. This multi-vendor landscape mitigates the risk of single-supplier stockouts, enables competitive bidding, and supports the scale-up from milligram-scale exploratory chemistry to gram-scale advanced intermediate production without changing building block identity.

Quote Request

Request a Quote for (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.